molecular formula C12H15BrO B1293267 3'-Bromo-2,2-dimethylbutyrophenone CAS No. 898765-34-9

3'-Bromo-2,2-dimethylbutyrophenone

Cat. No. B1293267
CAS RN: 898765-34-9
M. Wt: 255.15 g/mol
InChI Key: ZITYTODTASZTSC-UHFFFAOYSA-N
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Description

The compound of interest, 3'-Bromo-2,2-dimethylbutyrophenone, is a brominated ketone with potential applications in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related brominated organic compounds, which can be informative for understanding the properties and potential uses of this compound.

Synthesis Analysis

The synthesis of brominated organic compounds often involves regioselective catalytic processes or halogenation reactions. For instance, the regioselective Pd-catalyzed synthesis of 3-methyl-5-bromo-2-pyrone demonstrates the utility of transition metal-catalyzed reactions in obtaining brominated intermediates for further organic synthesis . Similarly, the synthesis of 5-bromo-2,3-dimethylphenol from bromination and subsequent oxidation steps indicates the versatility of bromination reactions in creating functionalized aromatic compounds . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction (XRD) and density functional theory (DFT) studies provide insights into the molecular structure of brominated compounds. For example, the combined experimental and computational study of brominated pyridine derivatives reveals the correspondence between XRD data and optimized DFT studies, which can be used to predict the molecular structure of similar brominated compounds . This approach could be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions, including carbon-carbon coupling and cycloadditions. The facile access to 3-bromo-2-pyrone and its use in [4+2] cycloaddition reactions, as well as its role as a synthetic equivalent in thermal Diels-Alder cycloadditions, highlights the reactivity of brominated compounds in constructing complex molecular architectures . These reactions could be relevant for the chemical transformations involving this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be studied through spectroscopic techniques and theoretical calculations. For instance, the theoretical and experimental investigation of the spectroscopic properties of 2-bromo-3-N-(N',N'-dimethylformamidino) benzanthrone provides valuable information on the absorption and fluorescence spectra, which can be related to the electronic properties of the molecule . The nonlinear optical properties of brominated compounds, as computed using DFT, suggest potential applications in materials science . These methods could be used to characterize the physical and chemical properties of this compound.

Mechanism of Action

The mechanism of action of BDMP is not clear from the available information. As a reagent for organic synthesis, its role would depend on the specific reaction it’s used in.

properties

IUPAC Name

1-(3-bromophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITYTODTASZTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642430
Record name 1-(3-Bromophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898765-34-9
Record name 1-(3-Bromophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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